molecular formula C18H16N2O B4234542 2-(4-methoxybenzyl)-1-(2-propyn-1-yl)-1H-benzimidazole

2-(4-methoxybenzyl)-1-(2-propyn-1-yl)-1H-benzimidazole

Cat. No. B4234542
M. Wt: 276.3 g/mol
InChI Key: FEYWVTURMUDUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-1-(2-propyn-1-yl)-1H-benzimidazole, also known as MBPI, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized through a multi-step process.

Scientific Research Applications

2-(4-methoxybenzyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been found to exhibit various properties that make it useful for scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor activities. Additionally, it has been found to inhibit the growth of certain microorganisms, making it a potential candidate for the development of new antibiotics. 2-(4-methoxybenzyl)-1-(2-propyn-1-yl)-1H-benzimidazole has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-1-(2-propyn-1-yl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-methoxybenzyl)-1-(2-propyn-1-yl)-1H-benzimidazole has also been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methoxybenzyl)-1-(2-propyn-1-yl)-1H-benzimidazole is its potential for use in the development of new drugs for the treatment of various diseases. Additionally, it has been found to be relatively stable and easy to synthesize. However, there are also some limitations to its use in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in certain applications. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its use in specific applications.

Future Directions

There are several potential future directions for research on 2-(4-methoxybenzyl)-1-(2-propyn-1-yl)-1H-benzimidazole. One area of interest is its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in specific applications. Other potential future directions include the development of new antibiotics and the use of 2-(4-methoxybenzyl)-1-(2-propyn-1-yl)-1H-benzimidazole in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-(4-methoxybenzyl)-1-(2-propyn-1-yl)-1H-benzimidazole is a compound that has shown promise in various scientific research applications. Its anti-inflammatory, anti-cancer, and anti-tumor activities, as well as its potential for use in the treatment of neurodegenerative diseases and as an antibiotic, make it a compound of interest for further study. While there are limitations to its use in lab experiments, its potential benefits make it a compound worth exploring in future research.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYWVTURMUDUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxybenzyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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